Europium(3+) sodium sulfate (1/1/2)

カタログ番号 B576796

CAS番号:

13566-37-5

分子量: 367.066

InChIキー: BVFIFMUVOXUAGG-UHFFFAOYSA-J

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Europium(3+) sodium sulfate (1/1/2) is a compound involving Europium, Sodium, and Sulfate ions . Europium Sulfate is used as a phosphor activator for color cathode-ray tubes and liquid-crystal displays used in computer monitors and televisions . It is also applied for dopant for specialty glass and plastic .

Synthesis Analysis

The synthesis of Europium compounds often involves the reduction of Eu3+ to Eu2+ ions, which is used in the technology of separation of rare-earth raw materials . Eu2+ compounds possess very interesting luminescent, catalytic, and magnetic properties .Molecular Structure Analysis

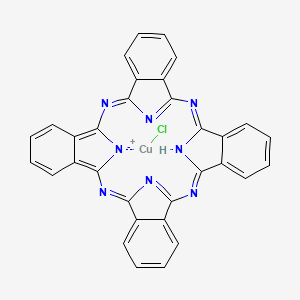

The molecular formula of Europium(3+) sodium sulfate (1/1/2) is EuNaO8S2. Europium has an atomic number of 63 and its electron configuration is [Xe]4f7 6s2 . Sodium has an atomic number of 11 and its electron configuration is [Ne] 3s1 .Chemical Reactions Analysis

Europium reacts readily with dilute sulfuric acid, forming Eu (III) ions and hydrogen gas . It also reacts with air to form Europium (III) oxide, Eu2O3 . Europium reacts with all the halogens, forming the corresponding Europium (III) halides .Physical And Chemical Properties Analysis

Europium is a silvery-white metal of the lanthanide series that reacts readily with air to form a dark oxide coating . It has a melting point of 1099 K (826 °C, 1519 °F), a boiling point of 1802 K (1529 °C, 2784 °F), and a density of 5.246 g/cm3 at 20° C .Safety And Hazards

将来の方向性

特性

IUPAC Name |

sodium;europium(3+);disulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFIFMUVOXUAGG-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

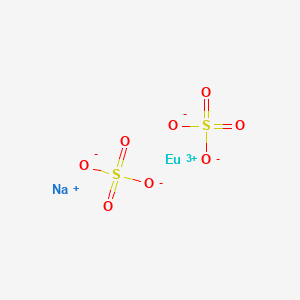

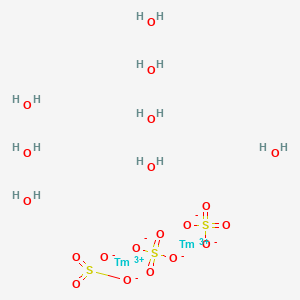

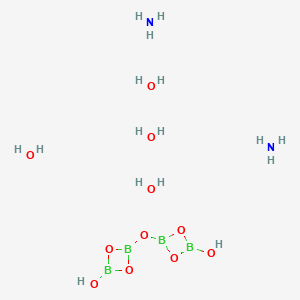

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuNaO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721569 |

Source

|

| Record name | Europium(3+) sodium sulfate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(3+) sodium sulfate (1/1/2) | |

CAS RN |

13566-37-5 |

Source

|

| Record name | Europium(3+) sodium sulfate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Thulium sulfate octahydrate

13778-40-0

Ammonium tetraborate tetrahydrate

12228-87-4

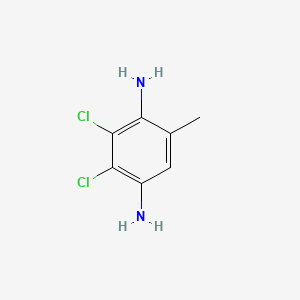

2,3-Dichloro-5-methylbenzene-1,4-diamine

13711-11-0

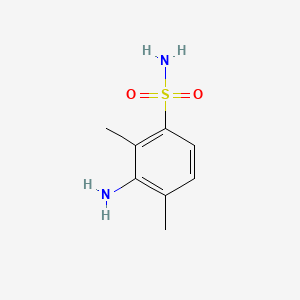

3-Amino-2,4-dimethylbenzenesulfonamide

10311-44-1

![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)

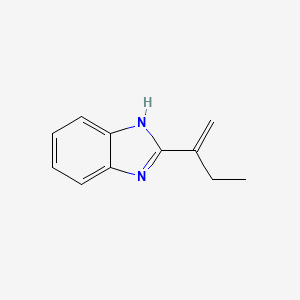

![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)